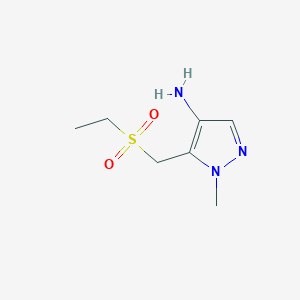
5-((Ethylsulfonyl)methyl)-1-methyl-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((Ethylsulfonyl)methyl)-1-methyl-1H-pyrazol-4-amine is a compound belonging to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This compound is characterized by the presence of an ethylsulfonyl group attached to the methyl group at the 5-position and an amine group at the 4-position of the pyrazole ring. Pyrazoles are known for their diverse biological activities and are often used as scaffolds in drug design .
Preparation Methods
The synthesis of 5-((Ethylsulfonyl)methyl)-1-methyl-1H-pyrazol-4-amine typically involves several steps:
Methylation: The initial step involves the methylation of a suitable precursor to introduce the methyl group at the 1-position of the pyrazole ring.
Thiocyanation: This step introduces the thiocyanate group, which is later converted to the ethylsulfonyl group.
Ethylation: The thiocyanate group is ethylated to form the ethylsulfonyl group.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs. Common reagents used in these reactions include methyl iodide for methylation, sodium thiocyanate for thiocyanation, and ethyl iodide for ethylation.
Chemical Reactions Analysis
5-((Ethylsulfonyl)methyl)-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The amine group at the 4-position can undergo nucleophilic substitution reactions with various electrophiles
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-((Ethylsulfonyl)methyl)-1-methyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a scaffold for the design of new drugs targeting various diseases.
Industry: The compound is used in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 5-((Ethylsulfonyl)methyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
5-((Ethylsulfonyl)methyl)-1-methyl-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
5-(Ethylsulfonyl)-1-methyl-1H-tetrazole: This compound has a similar structure but contains a tetrazole ring instead of a pyrazole ring.
4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid: This compound has a benzoic acid moiety instead of a pyrazole ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both an ethylsulfonyl group and an amine group on the pyrazole ring, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H13N3O2S |
|---|---|
Molecular Weight |
203.26 g/mol |
IUPAC Name |
5-(ethylsulfonylmethyl)-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C7H13N3O2S/c1-3-13(11,12)5-7-6(8)4-9-10(7)2/h4H,3,5,8H2,1-2H3 |
InChI Key |
YNUUOVBZTLPCJM-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)CC1=C(C=NN1C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


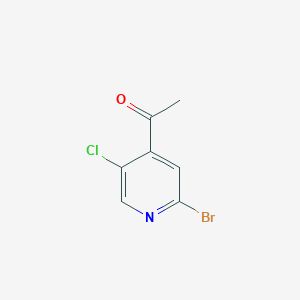
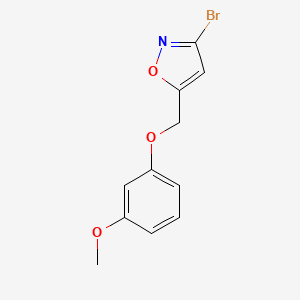
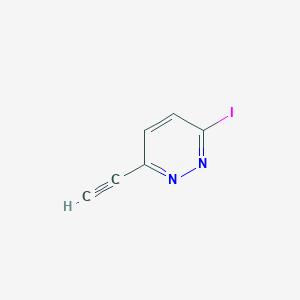
![6-Chloro-8-cyclopropyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B11789852.png)
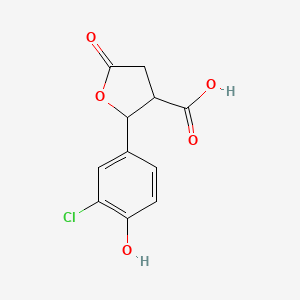

![Ethyl 5-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carboxylate](/img/structure/B11789874.png)

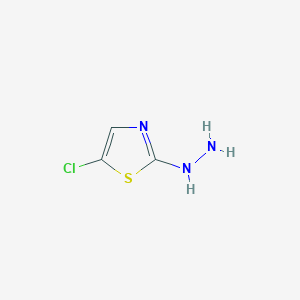
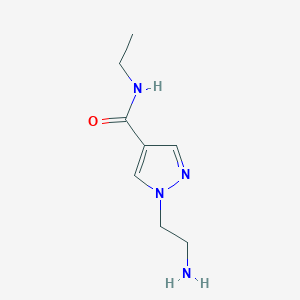
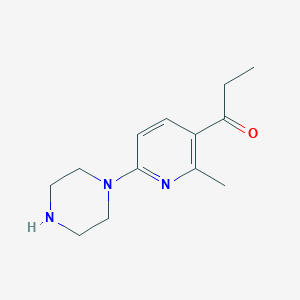
![3-Ethyl-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11789891.png)


